Cas no 1220967-83-8 ((4-Acetamidobenzoyl)-L-glutamic-13C5 Acid)

(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid Chemical and Physical Properties
Names and Identifiers
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- N-[4-(Acetylamino)benzoyl]-L-glutamic-1,2,3,4,5-13C5 acid (ACI)
- L
- (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid
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- Inchi: 1S/C14H16N2O6/c1-8(17)15-10-4-2-9(3-5-10)13(20)16-11(14(21)22)6-7-12(18)19/h2-5,11H,6-7H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t11-/m0/s1/i6+1,7+1,11+1,12+1,14+1
- InChI Key: MGJNINDWRXYHBA-AJZXBWRGSA-N
- SMILES: C(C1C=CC(NC(=O)C)=CC=1)(=O)N[13C@H]([13C](=O)O)[13CH2][13CH2][13C](=O)O
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A429679-0.5mg |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid |
1220967-83-8 | 0.5mg |
$ 90.00 | 2023-03-31 | ||
TRC | A429679-50mg |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid |
1220967-83-8 | 50mg |
$ 7600.00 | 2023-09-09 | ||
TRC | A429679-.5mg |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid |
1220967-83-8 | .5mg |
$ 104.00 | 2023-04-19 | ||
TRC | A429679-5mg |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid |
1220967-83-8 | 5mg |
$ 861.00 | 2023-04-19 | ||
TRC | A429679-2.5mg |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid |
1220967-83-8 | 2.5mg |
$ 460.00 | 2023-04-19 |
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid
(4-Acetamidobenzoyl)-L-glutamic-13C5 Acid: A Comprehensive Overview
The compound with CAS No. 1220967-83-8, commonly referred to as (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and biotechnology. This compound is notable for its unique structure, which combines an acetamido group attached to a benzoyl moiety and an L-glutamic acid backbone, with the addition of a 13C5 isotopic label. The presence of this isotopic label makes it particularly valuable for use in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where precise isotopic composition is critical for accurate results.
The synthesis of (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid involves a multi-step process that requires meticulous control over reaction conditions to ensure high purity and isotopic integrity. Recent advancements in synthetic methodologies have enabled the production of this compound with improved yields and reduced impurities. Researchers have also explored alternative routes to synthesize this compound, leveraging catalytic asymmetric synthesis and biocatalytic approaches, which not only enhance the efficiency of the process but also align with green chemistry principles.
In terms of applications, (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid has found utility in various scientific domains. In pharmacology, it serves as a key intermediate in the development of peptide-based drugs, where its unique functional groups facilitate the construction of bioactive molecules with tailored pharmacokinetic profiles. Recent studies have demonstrated its potential in the design of peptide vaccines and targeted drug delivery systems, highlighting its versatility in therapeutic applications.
The incorporation of the 13C5 isotopic label into this compound has opened new avenues for its use in metabolic studies and tracer experiments. By employing this labeled compound, researchers can gain insights into the metabolic pathways and enzyme mechanisms involved in peptide metabolism. For instance, recent research has utilized this compound to investigate the role of glutaminase enzymes in cancer metabolism, providing valuable information for the development of novel anticancer therapies.
Beyond its role in drug discovery and metabolic studies, (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid has also been employed as a chiral resolving agent in enantioselective synthesis. Its ability to induce high enantioselectivity in certain reactions has made it a valuable tool for the production of optically pure compounds, which are essential for many pharmaceutical applications. This property has been exploited in recent studies focused on the synthesis of complex natural products and bioactive molecules.
From a structural perspective, the compound's architecture is characterized by a rigid aromatic ring system (benzoyl group) connected to an amide linkage and an L-glutamic acid residue. This combination imparts both hydrophilic and hydrophobic properties to the molecule, making it suitable for interactions with biological systems. The acetamido group contributes to the molecule's stability under physiological conditions, while the glutamic acid backbone provides sites for further functionalization or conjugation with other biomolecules.
Recent advancements in computational chemistry have enabled researchers to model the behavior of (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid at atomic resolution. Molecular dynamics simulations have provided insights into its conformational flexibility and binding affinity towards various biological targets. These studies have been instrumental in guiding rational drug design efforts and optimizing the compound's bioavailability and efficacy.
In conclusion, (4-Acetamidobenzoyl)-L-glutamic-13C5 Acid stands as a testament to the ingenuity of modern chemical synthesis and its application across diverse scientific disciplines. Its unique properties make it an invaluable tool for researchers seeking to explore complex biological systems and develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing science and medicine is likely to grow even further.
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